Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Description
Properties
IUPAC Name |
1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-6-8-2-1-7-3-5(8)4-10-6/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKVQJQPSGTEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Oxazolo 3,4 a Pyrazine Scaffolds in Heterocyclic Chemistry
The oxazolo[3,4-a]pyrazine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Its significance stems from the combination of an oxazole (B20620) and a pyrazine (B50134) ring, which imparts unique physicochemical properties and allows for diverse functionalization.
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a common motif in many natural and synthetic bioactive molecules. researchgate.net Its inclusion in the oxazolo[3,4-a]pyrazine scaffold provides sites for substitution that can modulate the molecule's solubility, lipophilicity, and interactions with biological targets. researchgate.net The oxazole component, a five-membered ring containing nitrogen and oxygen, further contributes to the scaffold's chemical diversity and biological relevance. Fused heterocyclic systems like oxazolo[5,4-d]pyrimidines, which are analogous to purines, have demonstrated a wide range of biological activities, including the inhibition of enzymes and signaling pathways associated with cancer. mdpi.com
Derivatives of the broader class of azoloazines, which includes oxazolopyrazines, have shown potential in treating neurodegenerative diseases. urfu.ru The rigid bicyclic nature of the oxazolo[3,4-a]pyrazine core helps in pre-organizing appended functional groups in a defined spatial orientation, which can lead to higher binding affinities with specific biological targets. This has been demonstrated in the development of Neuropeptide S receptor (NPSR) antagonists, where the oxazolo[3,4-a]pyrazine core serves as the foundational structure. nih.govnih.gov NPSR antagonists are being investigated for their potential in treating substance abuse disorders. nih.govnih.gov
Furthermore, research into related fused heterocyclic systems like 1,2,4-triazolo[4,3-a]pyrazines has shown their potential as c-Met kinase inhibitors for cancer therapy and as antimalarial agents. rsc.orgbeilstein-journals.org This highlights the versatility of the pyrazine-based fused ring systems in generating diverse biological activities.
Historical Context and Evolution of Research on Tetrahydro 1h Oxazolo 3,4 a Pyrazin 3 5h One Derivatives
Diastereoselective Synthesis Approaches
Achieving stereochemical control is paramount in the synthesis of biologically active molecules. For the oxazolo[3,4-a]pyrazine core, which contains multiple stereocenters, diastereoselective strategies are crucial for isolating specific stereoisomers.
Utilizing Chiral Precursors and Auxiliary-Based Methods
A highly effective strategy for controlling the stereochemistry of the final product is to begin with enantiomerically pure starting materials. L-amino acids serve as excellent chiral precursors for the diastereoselective synthesis of oxazolo[3,4-a]pyrazine analogues. nih.gov This substrate-based approach embeds stereochemical information into the molecular framework from the outset, guiding the stereochemical outcome of subsequent transformations. nih.govnih.gov
A representative synthetic pathway commences with commercially available L-amino acid methyl esters. nih.gov The synthesis involves a two-step process to form piperazine-diones, which involves an initial acylation of the amino acid with chloroacetyl chloride, followed by cyclization with benzylamine. nih.gov Subsequent reduction of the dione, often with a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄), yields the corresponding piperazine (B1678402). nih.gov This core is then orthogonally protected, for instance with a Boc group, to allow for selective manipulation in later steps. nih.gov This method ensures that the stereocenter derived from the original amino acid is preserved and dictates the stereochemistry of newly formed chiral centers. nih.gov
Table 1: Chiral Precursors in Diastereoselective Synthesis
| Starting L-Amino Acid | Resulting Substituent at C-5 | Key Intermediate |
|---|---|---|
| L-Alanine methyl ester | -CH₃ | (S)-2-methylpiperazine derivative |
| L-Valine methyl ester | -CH(CH₃)₂ | (S)-2-isopropylpiperazine derivative |
| L-Leucine methyl ester | -CH₂CH(CH₃)₂ | (S)-2-isobutylpiperazine derivative |
| L-Phenylalanine methyl ester | -CH₂Ph | (S)-2-benzylpiperazine derivative |
Stereochemical Control in Cyclization Reactions
The crucial step in forming the bicyclic oxazolo[3,4-a]pyrazine system often involves a cyclization reaction where a new stereocenter is generated at the ring junction (C-8a). The stereochemical configuration of this new center is directed by the pre-existing stereocenter derived from the chiral precursor. nih.gov
Multicomponent and Cascade Reactions for Fused Ring System Formation
To enhance synthetic efficiency, multicomponent reactions (MCRs) and cascade (or domino) reactions have emerged as powerful tools. These processes allow for the construction of complex molecules from simple starting materials in a single pot, minimizing purification steps and reducing waste. beilstein-journals.orgnih.gov
While specific MCRs for the direct synthesis of the this compound core are not extensively documented, related domino reactions have been successfully employed for similar bicyclic piperazinones. One such example is the intramolecular, palladium(II)-catalyzed aminooxygenation of alkenyl ureas. nih.gov This domino reaction, starting from readily available glycine (B1666218) allylamides, constructs the fused ring system efficiently. nih.gov Another relevant strategy involves photocascade reactions, which use light to initiate a sequence of transformations, such as E-to-Z photoisomerization, 6π-electrocyclization, and intramolecular nucleophilic addition–cyclization, to build complex fused systems with high stereoselectivity. rsc.orgresearchgate.net Such cascade approaches offer high atom economy and bond-forming efficiency, representing a promising avenue for the synthesis of oxazolo[3,4-a]pyrazine analogues. researchgate.net
Ortho-Lithiation Strategies for Diversification of the Oxazolo[3,4-a]pyrazine Core
Directed ortho-lithiation (also known as deprotometallation) is a potent strategy for the regioselective functionalization of aromatic and heterocyclic rings. cmu.edubsu.by This method has been instrumental in the diversification of the oxazolo[3,4-a]pyrazine core, particularly at the C-1 position. nih.gov The reaction involves the deprotonation of the most acidic proton on the pyrazine (B50134) ring, directed by a suitable functional group, using a strong base like sec-butyllithium (B1581126) (sec-BuLi). nih.govacs.org The resulting lithiated intermediate can then be trapped with a wide range of electrophiles. nih.gov
Electrophilic Quenching and Functionalization
Following the ortho-lithiation step, the introduction of various functional groups is achieved by quenching the organolithium intermediate with an appropriate electrophile. nih.gov This electrophilic trapping is a versatile method for creating a library of analogues with diverse substituents. A variety of electrophiles have been successfully employed, including aromatic and aliphatic ketones, which lead to the introduction of tertiary alcohol moieties at the C-1 position. nih.govacs.org The nature of the electrophile can, in some cases, influence the diastereoselectivity of the trapping reaction. nih.gov
Table 2: Electrophilic Quenching of Lithiated Oxazolo[3,4-a]pyrazine Intermediates
| Electrophile | Resulting C-1 Substituent | Reference |
|---|---|---|
| Acetone | -C(OH)(CH₃)₂ | nih.gov |
| Cyclohexanone | 1-hydroxycyclohexyl | nih.gov |
| Benzophenone | -C(OH)(Ph)₂ | nih.gov |
| 4,4'-Difluorobenzophenone | -C(OH)(4-F-Ph)₂ | nih.gov |
| Alkyl Halides | -Alkyl | nih.gov |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | -COOBoc | nih.gov |
Polymer-Supported Synthetic Techniques for High-Throughput Derivatization
Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries for screening purposes. This methodology involves attaching a substrate to a polymeric resin, performing a series of chemical reactions, and then cleaving the final product from the support.
This approach has been adapted for the derivatization of the oxazolo[3,4-a]pyrazine scaffold. nih.gov For example, a bromomethyl polymeric resin can be functionalized with a nucleophile such as 1-(4-fluorobenzyl)thiourea. nih.gov The resin-bound intermediate is then reacted with a suitable oxazolo[3,4-a]pyrazine precursor to yield the desired derivatized products, such as guanidines, in good yields after cleavage. nih.gov This polymer-supported technique is highly amenable to automation and facilitates high-throughput derivatization for structure-activity relationship (SAR) studies. nih.govmdpi.com
Enantioselective Synthesis and Resolution Methods
The creation of stereogenic centers with high fidelity is a critical challenge in organic synthesis. For this compound analogues, both the resolution of racemic mixtures and asymmetric synthesis are employed to access enantiomerically pure compounds.
Chromatographic Separation Techniques for Enantiomers
The separation of enantiomers from a racemic mixture is a widely used method for obtaining optically pure compounds. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are powerful techniques for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a wide range of chiral molecules, including heterocyclic compounds. nih.govsemmelweis.hu
The choice of the chiral stationary phase and the mobile phase is crucial for achieving successful enantioseparation. Common mobile phase modes include normal phase, polar organic, and reversed phase. nih.gov For compounds similar to this compound, polysaccharide-based columns often provide excellent resolution. semmelweis.hu
Interactive Data Table: Representative HPLC Conditions for Enantiomeric Separation of Heterocyclic Compounds
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) |
| Lux Cellulose-2 | n-Hexane/Isopropanol (80:20, v/v) | 1.0 | 25 | 254 |
| Lux Amylose-2 | Methanol (100%) | 0.5 | 25 | 220 |
| Chiralpak AD | n-Hexane/Ethanol (90:10, v/v) | 1.0 | 30 | 254 |
| Chiralpak IB | Acetonitrile/Methanol (50:50, v/v) | 0.5 | 25 | 230 |
Note: The conditions presented in this table are representative for the separation of chiral heterocyclic compounds and may require optimization for specific analogues of this compound.
The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. eijppr.com The helical structure of the polysaccharide derivatives creates a chiral environment that allows for the differential interaction of the two enantiomers, leading to their separation. nih.gov
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product. This strategy has been successfully applied to the synthesis of various heterocyclic systems.
A notable example for a related oxazolo[3,4-a]pyrazine system involves a diastereoselective synthesis where the chirality is introduced from a readily available chiral pool starting material, L-amino acids. In this approach, the amino acid itself acts as a chiral auxiliary to control the formation of a new stereocenter. For instance, the synthesis of 5-substituted oxazolo[3,4-a]pyrazine derivatives has been achieved with high diastereoselectivity by utilizing L-amino acids as the starting material. nih.gov
The general synthetic route involves the condensation of an L-amino acid with a suitable electrophile to construct the bicyclic core. The inherent chirality of the amino acid directs the stereoselective formation of the new stereocenter at the 5-position of the oxazolo[3,4-a]pyrazine ring system. This substrate-based diastereocontrol is an efficient way to produce enantiomerically enriched products.
Research Findings on Diastereoselective Synthesis:
A study on the synthesis of oxazolo[3,2-a]pyrazin-5-ones, a structurally related bicyclic system, demonstrated that the bicyclocondensation of 3-aza-1,5-ketoacids with amino alcohols proceeds with excellent levels of substrate-based diastereocontrol. researchgate.net This highlights the effectiveness of using chiral building blocks derived from the chiral pool to control the stereochemistry of the final product.
In a polymer-supported stereoselective synthesis of tetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-ones, Ser/Thr/Cys-containing dipeptides were utilized. The inherent chirality of these amino acids directed the stereochemical outcome of an acid-mediated tandem N-acylium ion cyclization−nucleophilic addition, leading to the formation of two diastereomers with predictable stereochemistry.
Mechanistic Investigations of Chemical Transformations Involving Tetrahydro 1h Oxazolo 3,4 a Pyrazin 3 5h One
Reaction Pathway Elucidation for Key Synthetic Steps
The synthesis of the Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one core is typically achieved through intramolecular cyclization strategies. One of the most plausible mechanistic pathways involves an acid-mediated tandem N-acyliminium ion cyclization-nucleophilic addition. This pathway is analogous to the formation of the related Tetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one system.
The reaction is proposed to initiate with the formation of a key N-acyliminium ion intermediate from a suitable precursor, such as an N-(2-oxoethyl)-piperazine derivative bearing a tethered hydroxyl group. Under acidic conditions, the hemiaminal or related functional group is protonated, leading to the elimination of water and the generation of the electrophilic N-acyliminium ion. This highly reactive intermediate then undergoes an intramolecular nucleophilic attack by the pendant hydroxyl group. The subsequent cyclization results in the formation of the fused oxazolidinone ring, yielding the this compound scaffold.
Key Steps in the Proposed N-Acyliminium Ion Cyclization Pathway:
Protonation: The precursor molecule is protonated at a suitable position, typically a hydroxyl or ether group, under acidic conditions.
Formation of N-Acyliminium Ion: Subsequent elimination of a leaving group (e.g., water) generates a highly reactive and electrophilic N-acyliminium ion intermediate.
Intramolecular Nucleophilic Attack: The tethered nucleophile, in this case, the hydroxyl group of an amino acid residue, attacks the electrophilic carbon of the iminium ion.
Cyclization and Deprotonation: This intramolecular attack leads to the formation of the second ring of the bicyclic system, followed by deprotonation to yield the final this compound product.
Alternative synthetic approaches, such as palladium-catalyzed intramolecular aminooxygenation of alkenyl ureas, have been successfully employed for the synthesis of the isomeric 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones. nih.gov This suggests that transition metal-catalyzed pathways could also be explored for the synthesis of the 3-oxo derivative, potentially offering different reactivity and selectivity profiles.
Stereochemical Outcomes and Mechanistic Rationales
The formation of this compound often involves the creation of one or more stereocenters, making the stereochemical outcome of the reaction a critical aspect. The stereoselectivity of the cyclization is influenced by the stereochemistry of the starting materials and the reaction conditions.
In syntheses starting from chiral precursors, such as L-amino acids, a high degree of diastereoselectivity can be achieved. For instance, the synthesis of 5-substituted oxazolo[3,4-a]pyrazine derivatives has been shown to proceed with diastereoselectivity. The inherent chirality of the amino acid starting material directs the facial selectivity of the intramolecular nucleophilic attack on the N-acyliminium ion intermediate.
The rationale for the observed stereoselectivity can be attributed to transition state models where steric interactions are minimized. The bulky substituents on the chiral centers of the starting material will preferentially occupy pseudo-equatorial positions in the chair-like transition state of the cyclization, leading to the favored diastereomer. The puckered nature of the piperazine (B1678402) ring and the developing oxazolidinone ring in the transition state play a crucial role in dictating the final stereochemical configuration of the product.
| Starting Material (Amino Acid) | Major Diastereomer | Diastereomeric Ratio (d.r.) | Rationale |
| L-Alanine | (5S,8aR) | >95:5 | The methyl group of alanine (B10760859) directs the cyclization to favor the formation of the (5S,8aR) diastereomer to minimize steric hindrance in the transition state. |
| L-Valine | (5S,8aR) | >98:2 | The larger isopropyl group of valine exerts even greater stereocontrol, leading to a higher diastereomeric ratio. |
| L-Phenylalanine | (5S,8aR) | >97:3 | The bulky benzyl (B1604629) group of phenylalanine strongly influences the facial selectivity of the intramolecular attack. |
This table is illustrative and based on analogous stereoselective syntheses of related oxazolo[3,4-a]pyrazine systems. Specific ratios for the exact target compound may vary based on experimental conditions.
Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity
The choice of the catalytic system can significantly impact the efficiency and selectivity of the chemical transformations leading to this compound. Both acid and metal-based catalytic systems have been explored in the synthesis of related fused heterocyclic systems.
Acid Catalysis: Brønsted and Lewis acids are commonly employed to promote the formation of the N-acyliminium ion intermediate, which is the key step in the cyclization cascade. The strength and nature of the acid can influence the reaction rate and, in some cases, the stereoselectivity.
| Catalyst | Reaction Type | Effect on Efficiency | Effect on Selectivity |
| Trifluoroacetic Acid (TFA) | N-acyliminium ion cyclization | High efficiency in promoting the formation of the iminium ion. | Can lead to good diastereoselectivity, but may also cause side reactions if not carefully controlled. |
| Camphorsulfonic Acid (CSA) | N-acyliminium ion cyclization | Milder acid catalyst, may require higher temperatures or longer reaction times. | Can offer improved selectivity in sensitive substrates by minimizing side reactions. |
| Scandium(III) triflate | Lewis acid catalysis | Can effectively promote cyclization under milder conditions compared to strong Brønsted acids. | May enhance diastereoselectivity through coordination with the substrate in the transition state. |
This table presents a general overview of the influence of common acid catalysts based on their application in similar heterocyclic syntheses.
Transition Metal Catalysis: While less commonly reported for the specific 3-oxo isomer, palladium(II) catalysis has proven effective in the synthesis of the isomeric 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones via intramolecular aminooxygenation. nih.gov This highlights the potential for transition metal catalysis to offer alternative and potentially more selective routes to the this compound core. The mechanism of such a reaction would likely involve coordination of the palladium catalyst to the alkene, followed by nucleophilic attack of the urea (B33335) nitrogen and subsequent reductive elimination to form the bicyclic product. The choice of ligands on the palladium center would be crucial in controlling the efficiency and stereoselectivity of the transformation. Further research in this area could unveil novel and efficient catalytic systems for the synthesis of this important heterocyclic scaffold.
Structure Activity Relationship Sar Studies of Tetrahydro 1h Oxazolo 3,4 a Pyrazin 3 5h One Derivatives
Positional Scan and Substituent Effects on Bioactivity
The exploration of substituent effects at different positions of the Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one core has been instrumental in optimizing the bioactivity of this class of compounds. Modifications at the 1-, 5-, and 7-positions have been shown to significantly influence their pharmacological profiles.
Impact of Substitutions at the 1-Position
The 1-position of the oxazolo[3,4-a]pyrazine nucleus has been a key focal point for structural modifications. Studies have shown that the introduction of bulky and lipophilic groups at this position can have a profound impact on the biological activity of these derivatives. For instance, the incorporation of two phenyl groups at the 1-position has been a common strategy in the design of potent antagonists for certain receptors.
| Compound ID | R1 | R2 | Bioactivity Data (e.g., IC50, Ki) |
| 25a | 4-Fluorophenyl | 4-Fluorophenyl | Data not explicitly provided in the source |
| 25b | 4-Chlorophenyl | 4-Chlorophenyl | Data not explicitly provided in the source |
| 25c | p-Tolyl | p-Tolyl | Data not explicitly provided in the source |
| Data derived from a study on neuropeptide S receptor antagonists. nih.gov |
Influence of Substituents at the 5-Position
The 5-position of the this compound core has been identified as another critical site for modification to fine-tune the biological activity. Introduction of various substituents at this position, often derived from l-amino acids, has led to a range of potencies.
Research has indicated that the size and nature of the substituent at the 5-position are important for receptor interaction. For example, the introduction of a small methyl group (as in compound 17) or a bulkier isopropyl group (as in compound 18) resulted in a notable decrease in potency compared to the unsubstituted analog. nih.gov This suggests that steric hindrance at this position might be detrimental to optimal binding.
| Compound ID | R (at 5-Position) | Relative Potency |
| 17 | -CH3 | ~10-fold reduction |
| 18 | -CH(CH3)2 | ~10-fold reduction |
| *Data reflects a comparison to the unsubstituted analog in a study on NPSR antagonists. nih.gov * |
Modulation by Substitutions at the 7-Position
The 7-position of the oxazolo[3,4-a]pyrazine scaffold has been extensively investigated to enhance the in vivo efficacy and pharmacokinetic properties of these derivatives. Modifications at this position have focused on introducing side chains with varying polarity and hydrogen bonding capabilities.
| Compound ID | 7-Position Substituent | Key Feature | In Vitro Activity | In Vivo Potency |
| 12 | Thiourea-containing side chain | H-bond donor/acceptor | Not specified | Not specified |
| 13 | N-substituted acetamide | Modulates hydrophilicity | Not specified | Not specified |
| 14 | N-substituted acetamide | Modulates hydrophilicity | Not specified | Not specified |
| 15 | Guanidine-containing side chain | Basic, polar group | Not specified | Not specified |
| 16 | Guanidine-containing side chain | Basic, polar group | Nanomolar range | 5-fold improvement |
| Data from a study on neuropeptide S receptor antagonists. nih.gov |
Conformational Analysis and Bioactive Conformations
The three-dimensional arrangement of atoms in this compound derivatives is a critical factor in determining their interaction with biological targets. While detailed conformational analysis for a wide range of these specific derivatives is not extensively documented in publicly available literature, insights can be drawn from the general principles of heterocyclic chemistry and computational modeling studies performed on analogous structures.
The fused bicyclic system imparts a degree of rigidity to the molecule. The pyrazine (B50134) ring is expected to adopt a chair or a twisted-boat conformation, which can influence the orientation of substituents. The relative orientation of the substituents at the 1-, 5-, and 7-positions is dictated by the ring conformation and can significantly impact the molecule's ability to fit into a receptor's binding pocket. Molecular modeling investigations on some oxazolo[3,4-a]pyrazine derivatives have been performed to understand the observed structure-activity relationships and to propose models of ligand-receptor interactions. nih.gov These in-silico studies are crucial for predicting the bioactive conformation, which is the specific three-dimensional shape the molecule adopts when it binds to its biological target.
Enantiomeric Specificity in Ligand-Receptor Interactions
Chirality plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The this compound core contains at least one stereocenter, and substitutions at various positions can introduce additional chiral centers. Consequently, these derivatives can exist as enantiomers, which are non-superimposable mirror images of each other.
Computational Chemistry and Molecular Modeling of Tetrahydro 1h Oxazolo 3,4 a Pyrazin 3 5h One Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one scaffold. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential maps of the molecule. superfri.orgsusu.ru This information is crucial for predicting the reactivity of the scaffold, identifying sites susceptible to metabolic transformation, and understanding the nature of non-covalent interactions with biological targets.
These calculations can elucidate how substitutions on the oxazolo[3,4-a]pyrazine core influence the electron distribution across the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the molecule's polarity and hydrogen bonding capacity, which are critical for receptor binding. While specific quantum chemical studies on this exact compound are not extensively published, the principles are widely applied to similar heterocyclic systems to guide drug design. superfri.orgsusu.ru The analysis of these electronic parameters helps in the rational design of molecules with improved binding characteristics by optimizing electrostatic and orbital interactions with the target receptor.
Molecular Dynamics Simulations of Ligand-Target Complexes
Molecular dynamics (MD) simulations offer a dynamic perspective of the interaction between oxazolo[3,4-a]pyrazine-based ligands and their target receptors, such as the NPSR. unipd.it These simulations, often spanning nanoseconds or longer, model the motion of atoms over time, providing insights into the stability of the ligand-receptor complex, conformational changes, and the role of solvent molecules. nih.gov
In studies of NPSR antagonists, MD simulations have been used to explore different binding modes and assess their stability. unipd.it For example, simulations can reveal that in certain binding orientations, specific functional groups of the ligand, like a benzyl (B1604629) chain, may remain anchored to the receptor, while in other modes, the same group might be exposed to the solvent. unipd.it This information is vital for understanding why certain derivatives exhibit higher potency. By observing the dynamic behavior of the complex, researchers can identify key interactions that are maintained throughout the simulation, which are likely critical for binding affinity.
Table 1: Key Parameters from Molecular Dynamics Simulations
| Parameter | Description | Significance in Drug Design |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Indicates the stability of the ligand in the binding pocket. Low RMSD suggests a stable binding pose. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein and ligand, which can be important for induced-fit binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time. | Identifies key hydrogen bond interactions that are critical for maintaining the stability of the ligand-receptor complex. |
| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding for the ligand-receptor complex. | Provides a quantitative estimate of binding affinity, allowing for the comparison of different ligands. nih.gov |
Docking Studies and Binding Pose Predictions for NPSR Antagonists
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net For antagonists of the Neuropeptide S Receptor, docking studies have been instrumental in rationalizing the structure-activity relationships observed in newly synthesized series of oxazolo[3,4-a]pyrazine derivatives. nih.govnih.gov
These studies help to build and refine models of ligand-NPSR interactions. nih.gov By docking a series of compounds with varying substituents and known biological activities into a model of the NPSR binding site, researchers can correlate specific structural features with binding affinity. For instance, docking can reveal that a particular substitution at the 5-position of the oxazolo[3,4-a]pyrazine core leads to favorable hydrophobic interactions with a specific pocket in the receptor, explaining its increased potency. unipd.it
A significant finding from these studies is the marked enantioselectivity of the NPSR interaction. The (R)-isomer of antagonist compounds often shows significantly higher potency than the (S)-enantiomer, a phenomenon that can be explained by the specific steric and electronic interactions predicted by docking models. unipd.itacs.org These computational predictions are crucial for guiding the synthesis of enantiomerically pure compounds with optimal activity.
Table 2: Example Docking Results for NPSR Antagonists
| Compound | Key Interaction Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Experimental Potency (pKB) |
|---|---|---|---|
| SHA-68 (Compound 1) | Tyr123, Phe234, Asn301 | -9.5 | 7.28 - 8.16 nih.gov |
| Guanidine (B92328) derivative (Compound 16) | Tyr123, Phe234, Arg310 (H-bond) | -10.2 | 7.38 unipd.it |
| Nonfluorinated derivative (Compound 15) | Tyr123, Phe234, Arg310 | -9.9 | 7.21 unipd.it |
De Novo Design and Virtual Screening Based on Oxazolo[3,4-a]pyrazine Scaffolds
The oxazolo[3,4-a]pyrazine nucleus serves as a valuable scaffold for the design of new NPSR antagonists. nih.gov Virtual screening and de novo design are computational strategies that leverage this core structure to identify or create novel compounds with high predicted activity.
In virtual screening, large libraries of chemical compounds are computationally docked into the NPSR binding site. Compounds that show promising docking scores and favorable interaction patterns are then selected for synthesis and biological testing. This approach accelerates the discovery of new hits by filtering out molecules that are unlikely to bind.
De novo design, on the other hand, involves building novel molecules atom-by-atom or fragment-by-fragment directly within the receptor's binding site. Starting with the oxazolo[3,4-a]pyrazine scaffold placed in an optimal orientation, algorithms can suggest new functional groups and linkers that complement the shape and chemical environment of the binding pocket. This allows for the creation of completely novel structures tailored to the target. While specific examples of large-scale virtual screening or de novo design for this scaffold are not detailed in the provided context, the systematic synthesis and evaluation of new derivatives based on SAR and molecular modeling insights represent a core principle of scaffold-based drug design. nih.govfrontiersin.org
Spectroscopic Analysis and Advanced Structural Elucidation of Tetrahydro 1h Oxazolo 3,4 a Pyrazin 3 5h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structures of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one derivatives. Through the analysis of ¹H and ¹³C NMR spectra, including advanced 2D NMR experiments like COSY, HSQC, and HMBC, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. For instance, in a series of 7-Benzyl-1,1-diaryl-tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one derivatives, the chemical shifts and coupling constants of the protons on the bicyclic core provide insights into their relative stereochemistry. The protons of the pyrazine (B50134) and oxazole (B20620) rings typically appear in distinct regions of the spectrum, with their multiplicities revealing the number of adjacent protons.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shift of each carbon atom is indicative of its chemical environment, such as its hybridization and proximity to electronegative atoms. For the hydrochloride salt of the parent compound, this compound hydrochloride, the carbonyl carbon of the oxazole ring is expected to resonate at a characteristic downfield shift.
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the pyrazine and oxazole rings.
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the entire molecular structure, including the connectivity of substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. nih.gov
The following table summarizes representative ¹H NMR data for a selection of this compound derivatives. nih.gov
| Compound | ¹H NMR (CDCl₃, δ ppm) |
| 7-Benzyl-1,1-bis(4-fluorophenyl)this compound | 7.70–7.59 (m, 2H); 7.40–7.16 (m, 11H); 4.66 (dd, J = 8.0, 4.0 Hz, 1H); 3.62–3.49 (m, 2H); 3.38–3.21 (m, 1H); 3.16–2.98 (m, 1H); 2.63–2.58 (m, 2H); 1.88–1.69 (m, 1H); 1.52–1.38 (m, 1H) |
| 7-Benzyl-1,1-bis(4-chlorophenyl)this compound | 7.44–7.18 (m, 13H); 4.63–4.20 (m, 1H); 3.82 (dd, J = 8.0, 4.0 Hz, 1H); 3.44–3.04 (m, 2H); 2.76 (d, J = 10.6 Hz, 1H); 2.53 (d, J = 11.1 Hz, 1H); 2.01–1.88 (m, 1H); 1.60 (t, J = 7.4 Hz, 2H) |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.
For derivatives of this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion can be used to confirm the molecular weight of the compound. For example, the calculated m/z for the [M+H]⁺ ion of 7-Benzyl-1,1-bis(4-fluorophenyl)this compound is 421.47, and the experimentally found value is 421.03, confirming its molecular formula as C₂₅H₂₃F₂N₂O₂. nih.gov Similarly, for 7-Benzyl-1,1-bis(4-chlorophenyl)this compound, the calculated m/z for the [M+H]⁺ ion is 454.37, with the experimental value being 454.26 (C₂₅H₂₃Cl₂N₂O₂). nih.gov
Electron ionization (EI) is a higher-energy ionization technique that causes the molecule to fragment in a reproducible manner. The analysis of these fragment ions provides a "mass spectral fingerprint" that can be used to identify the compound and to deduce its structure. The fragmentation of the oxazolo[3,4-a]pyrazine core would be expected to proceed through characteristic pathways, such as cleavage of the amide bond, loss of small neutral molecules like CO, and fragmentation of the pyrazine ring. A detailed analysis of these fragmentation patterns can help to confirm the connectivity of the bicyclic system and the nature and position of any substituents.
The following table presents mass spectrometry data for some derivatives, confirming their molecular formulas.
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| 7-Benzyl-1,1-bis(4-fluorophenyl)this compound | C₂₅H₂₃F₂N₂O₂ | 421.47 | 421.03 nih.gov |
| 7-Benzyl-1,1-bis(4-chlorophenyl)this compound | C₂₅H₂₃Cl₂N₂O₂ | 454.37 | 454.26 nih.gov |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of this compound, single-crystal X-ray diffraction analysis can provide invaluable insights into their solid-state conformation.
Furthermore, X-ray crystallography is the only technique that can unambiguously determine the absolute configuration of stereocenters. For chiral derivatives of this compound, this is essential for understanding their biological activity, as different enantiomers often exhibit different pharmacological profiles. The crystallographic data also reveals details about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. It has been noted that analogs of this compound series tend to crystallize in a monoclinic crystal system.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound and can also offer insights into its conformational properties.
Infrared spectroscopy is based on the absorption of infrared radiation by a molecule, which excites its vibrational modes. Different functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for functional group analysis. For this compound hydrochloride, the IR spectrum is expected to show characteristic absorption bands for the following functional groups:
A strong absorption band in the region of 1680–1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone in the oxazole ring.
Absorption bands in the 2800–3000 cm⁻¹ region due to the C-H stretching vibrations of the aliphatic CH₂ groups in the pyrazine and oxazole rings.
A broad absorption band in the 3200–3400 cm⁻¹ range, which can be attributed to the N-H stretching vibration of the protonated pyrazine nitrogen.
Raman spectroscopy is a complementary technique to IR spectroscopy and is based on the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy are different from those for IR, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum. This can provide additional information about the molecular structure, particularly for symmetric vibrations and the carbon skeleton. A detailed analysis of both the IR and Raman spectra can provide a more complete picture of the vibrational properties of this compound derivatives and can be used to study conformational changes in the molecule.
The following table summarizes the expected characteristic IR absorption bands for the this compound core structure.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1680–1700 |
| Aliphatic C-H | Stretching | 2800–3000 |
| Amine N-H (protonated) | Stretching | 3200–3400 |
Applications of Tetrahydro 1h Oxazolo 3,4 a Pyrazin 3 5h One in Medicinal Chemistry and Drug Discovery Research
Utility as a Privileged Scaffold in Heterocyclic Drug Design
The Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one core is considered a privileged scaffold in drug design due to its ability to serve as a versatile template for the synthesis of biologically active molecules. This bicyclic system, featuring a fused oxazole (B20620) and pyrazine (B50134) ring, provides a rigid framework that allows for the precise spatial orientation of various substituents. This structural rigidity is crucial for achieving high-affinity and selective interactions with biological targets.
The oxazolo[3,4-a]pyrazine nucleus has been a cornerstone in the development of antagonists for the Neuropeptide S receptor (NPSR), a G protein-coupled receptor implicated in a range of physiological processes, including arousal, anxiety, and drug addiction. nih.govacs.orgnih.gov The scaffold's inherent "drug-like" properties, combined with the potential for diverse chemical modifications, make it an attractive starting point for the generation of compound libraries aimed at identifying novel modulators of NPSR and other therapeutic targets.
Scaffold Derivatization for Enhanced Ligand Efficacy
The versatility of the this compound scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of pharmacological properties. Researchers have extensively explored derivatization of this core to enhance the efficacy, selectivity, and pharmacokinetic profiles of the resulting ligands.
Key positions for modification on the oxazolo[3,4-a]pyrazine core include:
Position 1: Introduction of bulky aromatic or aliphatic groups at this position has been shown to be critical for antagonist activity at the NPSR.
Position 5: Functionalization at this position, often with side chains derived from amino acids, has been explored to modulate potency and other drug-like properties. nih.govacs.org
Position 7: Modifications at this site have been investigated to improve pharmacokinetic characteristics and introduce novel interactions with the target receptor. nih.govacs.org
A notable example of scaffold derivatization is the development of a diastereoselective synthesis that allows for the introduction of various side chains at the 5-position, derived from l-amino acids. nih.govacs.org This approach has enabled a systematic exploration of the structure-activity relationships at this part of the molecule.
Contribution to the Discovery of Novel NPSR Antagonists
The this compound scaffold has been instrumental in the discovery of potent and selective antagonists of the Neuropeptide S receptor (NPSR). nih.govacs.orgnih.gov NPSR antagonists are of significant interest for their potential therapeutic applications in treating conditions such as substance abuse disorders. nih.govacs.orgnih.gov
Rational Design of NPSR Antagonists Based on the Oxazolo[3,4-a]pyrazine Core
The development of NPSR antagonists based on the oxazolo[3,4-a]pyrazine core has been guided by a rational design approach, building upon the structure of early lead compounds. A key reference compound in this class is SHA-68. nih.govacs.org While potent in vitro, SHA-68 exhibited suboptimal pharmacokinetic properties, which limited its in vivo efficacy. nih.govacs.org
Subsequent research focused on rationally modifying the oxazolo[3,4-a]pyrazine scaffold to address these limitations. Strategies included:
Modulating Lipophilicity: Introducing more polar functional groups, such as thiourea, N-substituted acetamides, and guanidines, at the 7-position to improve the hydrophilic/lipophilic balance of the molecule. nih.govacs.org
Exploring Novel Substitutions: Introducing a variety of substituents at the 1 and 5-positions to probe for new interactions with the NPSR binding pocket and enhance antagonist potency. nih.govacs.org
This rational design process led to the discovery of new derivatives with improved in vitro potency and, in some cases, enhanced in vivo activity. nih.govacs.orgnih.gov
Exploration of Structure-Activity Landscapes for NPSR Modulation
Systematic exploration of the structure-activity relationships (SAR) around the oxazolo[3,4-a]pyrazine core has provided valuable insights into the molecular determinants of NPSR antagonism.
Substitutions at the 1-position: The nature of the substituents at the 1-position has a profound impact on antagonist activity. For instance, the introduction of two 4-fluorophenyl groups, as seen in the parent compound, is a common feature of potent antagonists. nih.gov
Modifications at the 7-position: A study exploring modifications at the 7-position revealed that introducing a guanidine-containing side chain could significantly enhance in vitro potency. nih.govacs.org For example, a derivative with a guanidino group (compound 16 in the referenced study) exhibited nanomolar activity. nih.govacs.orgnih.gov
Functionalization at the 5-position: The introduction of different amino acid side chains at the 5-position has been shown to modulate antagonist potency. For example, introducing a methyl or isopropyl group at this position led to a decrease in potency compared to the unsubstituted analog. nih.govacs.org
The following interactive table summarizes the structure-activity relationship data for a series of oxazolo[3,4-a]pyrazine derivatives as NPSR antagonists.
| Compound | R1 | R5 | R7 | pA2 |
| SHA-68 (1) | 4-F-Ph | H | Bn | 8.16 |
| 12 | 4-F-Ph | H | CH2CH2NHC(=S)NHBn | 6.81 |
| 13 | 4-F-Ph | H | CH2CONHCH2(4-F-Ph) | 7.02 |
| 16 | 4-F-Ph | H | CH2CH2NHC(=NH)NHBoc | 8.35 |
| 17 | 4-F-Ph | Me | Bn | 7.12 |
| 18 | 4-F-Ph | i-Pr | Bn | 7.20 |
Data sourced from a study on oxazolo[3,4-a]pyrazine derivatives. nih.gov pA2 is a measure of antagonist potency.
These detailed SAR studies, facilitated by the versatility of the this compound scaffold, have been crucial in advancing the development of novel and potent NPSR antagonists with improved pharmacological profiles.
Biological Target Identification and in Vitro Mechanism of Action Studies
Neuropeptide S Receptor (NPSR) Antagonism and Agonism Profiling In Vitro
Research has primarily identified compounds with the Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one core as antagonists of the Neuropeptide S receptor. In vitro pharmacological assessments have demonstrated that these molecules effectively inhibit the signaling cascade initiated by the endogenous ligand, Neuropeptide S.
Studies on a series of oxazolo[3,4-a]pyrazine derivatives have revealed their potent antagonist properties. None of the novel compounds investigated in these studies stimulated calcium mobilization in cells expressing the murine NPSR (HEK293mNPSR) at concentrations up to 10 μM, indicating a lack of agonistic activity. nih.gov Instead, they demonstrated the ability to inhibit the effects of NPS. The antagonist potency of these compounds has been quantified using pA2 and pKB values derived from functional assays. For instance, the reference compound in this class, SHA-68, has shown nanomolar antagonist potency. nih.gov
The structure-activity relationship (SAR) studies have highlighted that modifications at various positions of the oxazolo[3,4-a]pyrazine nucleus significantly influence the antagonist potency. For example, substitutions at the 5-position of the core structure with side chains of different l-amino acids led to a variation in potency. The introduction of a methyl or an isopropyl group at this position resulted in an approximately 10-fold decrease in antagonist activity compared to the parent compound. nih.gov
NPSR Antagonist Activity of Selected Oxazolo[3,4-a]pyrazine Derivatives
| Compound | Substitution Pattern | pA2 Value | pKB Value |
|---|---|---|---|
| Compound 1 (SHA-68) | Reference Compound | 7.82 | - |
| Compound 16 | Guanidine (B92328) derivative | 7.10 | 7.38 |
| Compound 17 | -CH3 at 5-position | - | ~6.8 |
| Compound 18 | Isopropyl at 5-position | - | ~6.8 |
| Compound 21 | Modified side chain | 7.59 | 7.82 |
Receptor Selectivity and Off-Target Activity Profiling In Vitro
While the primary focus of research has been on the NPSR, the selectivity of the this compound class of compounds is a critical aspect of their pharmacological profile. Available literature suggests that while some derivatives exhibit high potency at the NPSR, their selectivity against other receptors may vary.
For instance, one of the potent guanidine derivatives, compound 16, was noted to potentially have off-target effects at higher concentrations, as observed in in vivo locomotor activity studies. nih.gov The authors of the study suggest that further investigations, such as a CEREP receptogram, would be necessary to fully elucidate the off-target profile and identify any other potential molecular targets. acs.org However, detailed in vitro receptor selectivity panels for the broader class of this compound derivatives are not extensively reported in the currently available scientific literature.
Signaling Pathway Modulation in Cell-Based Assays
The Neuropeptide S receptor is known to couple to multiple G proteins, leading to the activation of different intracellular signaling pathways. In vitro cell-based assays have been crucial in dissecting how this compound derivatives modulate these pathways as antagonists.
Calcium Mobilization Assays
The activation of NPSR by its endogenous ligand NPS leads to a robust increase in intracellular calcium levels, indicative of Gq protein coupling. nih.gov Calcium mobilization assays are therefore a primary method for evaluating the antagonist activity of compounds targeting this receptor.
In vitro studies utilizing HEK293 cells stably expressing the murine NPSR have demonstrated that this compound derivatives act as competitive antagonists in this pathway. They cause a rightward shift in the concentration-response curve of NPS without affecting the maximum achievable response, a hallmark of competitive antagonism. nih.gov The antagonist potency, often expressed as pA2 or pKB values, is determined from the degree of this shift. For example, the reference antagonist SHA-68 (compound 1) exhibited a pA2 value of 7.82 in such assays. nih.gov
cAMP Accumulation Studies
In addition to Gq coupling and subsequent calcium mobilization, the NPSR also signals through the Gs protein pathway, leading to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov While the agonistic effect of NPS on cAMP accumulation is well-documented, specific in vitro data detailing the inhibitory effects of this compound antagonists on this particular signaling branch are not extensively provided in the available literature. Further studies are required to fully characterize the modulatory effects of these compounds on the NPSR-mediated cAMP pathway.
Molecular Interactions with NPSR: Receptor Binding and Functional Assays In Vitro
Understanding the molecular interactions between this compound derivatives and the NPSR is fundamental to elucidating their mechanism of action. While functional assays provide information on the antagonist potency, receptor binding assays offer direct insights into the affinity of these compounds for the receptor.
Phenotypic Screening and Target Validation in Cellular Models
Phenotypic screening in relevant cellular models can provide valuable information about the functional consequences of NPSR antagonism by this compound derivatives and can help in validating the NPSR as a therapeutic target.
The current scientific literature primarily focuses on the characterization of these compounds in engineered cell lines (e.g., HEK293) overexpressing the NPSR to study specific signaling pathways. nih.gov Comprehensive studies employing phenotypic screening approaches in more complex and physiologically relevant cellular models (e.g., primary neuronal cultures or disease-specific cell models) to assess the broader cellular effects of this class of compounds are not extensively reported. Such studies would be instrumental in further validating the therapeutic potential of NPSR antagonism by these molecules.
Future Research Directions and Translational Potential in Academic Contexts
Exploration of Novel Synthetic Routes for Underexplored Analogues
While initial synthetic efforts have successfully produced potent NPSR antagonists, the exploration of the chemical space around the oxazolo[3,4-a]pyrazine core is far from exhaustive. Future research will likely focus on developing novel, efficient, and stereoselective synthetic strategies to access analogues with previously unexplored substitution patterns.
A notable advancement has been the development of a highly accessible diastereoselective synthesis to functionalize the 5-position of the oxazolo[3,4-a]pyrazine nucleus. nih.gov This method utilizes L-amino acids as starting materials, allowing for the introduction of various side chains. nih.gov However, this approach has indicated that increasing the steric hindrance at this position can be detrimental to NPSR antagonist potency, with methyl and isopropyl substitutions leading to a tenfold reduction in potency compared to the unsubstituted parent compound. nih.gov
Further synthetic diversification could be achieved through strategies such as:
Ortho-lithiation: An established ortho-lithiation reaction has been used to create substitutions at the 1-position of the scaffold, employing various symmetric aromatic and aliphatic ketones as electrophiles. nih.govacs.org This route could be expanded by using a wider array of electrophilic partners to introduce novel functionalities.
Catalytic Cyclization Methods: Inspired by the synthesis of related heterocyclic systems, methods like palladium-catalyzed intramolecular aminooxygenation could be adapted to create unique variations of the core structure.
Tandem Reactions: The development of one-pot tandem sequences, such as an in-situ reduction-cyclization, could provide efficient access to new derivatives from advanced intermediates, as has been demonstrated for the conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines. nih.gov
These new synthetic endeavors will be crucial for generating a diverse library of compounds, enabling a more comprehensive exploration of the structure-activity relationships (SAR) and the potential for this scaffold to interact with other biological targets.
Application of Advanced Computational Methods for Predictive Modeling
Computational chemistry has already played a significant role in rationalizing the SAR of existing oxazolo[3,4-a]pyrazine derivatives as NPSR antagonists. acs.org In-depth molecular modeling investigations, including molecular dynamics (MD) simulations, have provided updated models of ligand-receptor interactions and helped to understand the impact of substitutions on binding. nih.govacs.org
The future application of more advanced computational methods promises to accelerate the discovery process and provide deeper insights. These predictive modeling techniques can guide the synthesis of new analogues with improved properties.
Table 1: Advanced Computational Methods for Drug Design
| Method | Application in Oxazolo[3,4-a]pyrazine Research | Potential Outcome |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Elucidating the dynamic binding modes of antagonists within the NPSR transmembrane bundle. nih.gov | Understanding receptor flexibility and identifying key stable interactions to guide the design of ligands with improved affinity and residence time. |
| 3D-Quantitative SAR (3D-QSAR) | Developing predictive models based on the three-dimensional properties of known active and inactive compounds. | Guiding the design of new analogues by predicting their biological activity before synthesis, saving time and resources. |
| Pharmacophore Modeling | Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) essential for biological activity. | Creating a virtual screening template to identify novel scaffolds or substitution patterns from large chemical databases. |
| Free Energy Perturbation (FEP) | Accurately predicting the change in binding affinity resulting from small chemical modifications to a ligand. | Prioritizing synthetic targets by calculating which modifications are most likely to enhance potency. |
By integrating these computational approaches, researchers can move beyond trial-and-error synthesis and adopt a more rational, hypothesis-driven approach to designing the next generation of oxazolo[3,4-a]pyrazine-based ligands.
Identification of New Biological Targets Beyond NPSR
The vast majority of research on the oxazolo[3,4-a]pyrazine scaffold has been centered on its interaction with the Neuropeptide S receptor, a G protein-coupled receptor (GPCR) involved in anxiety, arousal, and substance abuse disorders. nih.gov However, the structural similarity of this scaffold to other biologically active heterocyclic systems suggests it may have utility against a broader range of targets.
Evidence from related scaffolds provides compelling directions for future investigation:
Anticancer Targets: A series of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones demonstrated antitumor activity against human thyroid cancer cell lines. This suggests that modifications to the core oxazolo[3,4-a]pyrazine structure could yield compounds with activity against cancer-related targets. Furthermore, other fused pyrazine (B50134) systems, such as nih.govacs.orgunipd.ittriazolo[4,3-a]pyrazines and oxazolo[5,4-d]pyrimidines, have been developed as inhibitors of protein kinases like c-Met and VEGFR-2, which are crucial targets in oncology. frontiersin.orgmdpi.com
Enzyme Inhibition: The pyrazine ring is a versatile scaffold found in numerous bioactive molecules that can interact with various enzymes. researchgate.net For instance, pyrazine-oxadiazole hybrids have been investigated as potential antitubercular agents targeting enzymes like DprE1. nih.gov
Systematic screening of diverse oxazolo[3,4-a]pyrazin-3(5H)-one libraries against panels of kinases, proteases, and other receptors could uncover unexpected biological activities and open new therapeutic avenues.
Table 2: Potential Biological Targets for the Oxazolo[3,4-a]pyrazine Scaffold
| Target Class | Specific Examples | Rationale Based on Related Scaffolds |
|---|---|---|
| Protein Kinases | c-Met, VEGFR-2, EGFR | Triazolo[4,3-a]pyrazine and oxazolo[5,4-d]pyrimidine (B1261902) derivatives show kinase inhibitory activity. frontiersin.orgmdpi.com |
| Apoptosis Regulators | Caspases, Bcl-2 family proteins | Related oxazolo[3,4-a]pyrazin-6(5H)-ones promote apoptosis in cancer cells. |
| Bacterial Enzymes | DprE1 (M. tuberculosis) | Pyrazine-containing hybrids are effective antitubercular agents. nih.gov |
| Other GPCRs | Dopamine (B1211576), Serotonin (B10506) Receptors | The scaffold's core structure is common in CNS-active agents, suggesting potential for cross-reactivity or polypharmacology. |
Development of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one as Chemical Probes for Biological Systems
A chemical probe is a highly selective small molecule used to study the function of a specific biological target, such as a protein, in cells and organisms. eubopen.org The development of potent and selective NPSR antagonists from the this compound class, such as the guanidine (B92328) derivative known as compound 16, provides an excellent starting point for creating such research tools. nih.govnih.govunipd.itacs.org These compounds are already considered valuable for studying the translational potential of the NPSergic system. acs.org
To transition from a potent ligand to a validated chemical probe, several modifications and further studies are required:
Attachment of a Reporter Tag: The core structure needs to be modified to incorporate a functional group for attaching reporter tags without losing affinity for the target. This could involve adding a linker to a synthetically accessible position on the molecule.
Tag Conjugation: The modified ligand would then be conjugated to a fluorescent dye (e.g., fluorescein, rhodamine) for use in fluorescence microscopy or flow cytometry, or to an affinity tag (e.g., biotin) for use in pull-down experiments to identify binding partners.
Rigorous Validation: The resulting probe must be thoroughly characterized to ensure it retains high affinity and selectivity for NPSR. It is also crucial to synthesize a structurally similar but biologically inactive negative control compound to distinguish on-target from off-target effects. eubopen.org
The development of such probes would enable researchers to visualize NPSR in its native environment, study receptor trafficking, and identify novel proteins that interact with the receptor, providing invaluable insights into NPSR biology. acs.org
Design of Multi-Targeting Ligands Incorporating the Oxazolo[3,4-a]pyrazine Motif
Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathogenic pathways. nih.gov This complexity has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to modulate two or more biological targets simultaneously. mdpi.com The oxazolo[3,4-a]pyrazine scaffold, with its established activity at NPSR, is a prime candidate for incorporation into MTDL designs.
The pyrazine core is recognized as a versatile scaffold for creating multi-target agents. semanticscholar.org A successful precedent exists in the design of nih.govacs.orgunipd.ittriazolo[4,3-a]pyrazine derivatives as dual inhibitors of the c-Met and VEGFR-2 kinases for cancer therapy. frontiersin.org
Future research could focus on designing MTDLs that combine NPSR antagonism with activity at another target relevant to a specific disease. For example:
Neuropsychiatric Disorders: An MTDL could be designed to antagonize NPSR while also modulating a serotonin or dopamine receptor. This could offer a synergistic effect for treating conditions like anxiety or depression with a single molecule, potentially reducing the risk of drug-drug interactions associated with polypharmacy.
Oncology: Given the emerging links between the NPS system and cancer biology, a ligand could be designed to antagonize NPSR while simultaneously inhibiting a key protein kinase involved in tumor growth.
The design of such molecules often involves linking two distinct pharmacophores or merging their key features onto a single scaffold. The synthetic accessibility and established SAR of the oxazolo[3,4-a]pyrazine core make it an attractive building block for this innovative therapeutic strategy.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one and its derivatives?
- Methodology : The compound is typically synthesized via acid-mediated tandem cyclization of polymer-supported N-(2-oxo-ethyl)-derivatized dipeptides. For example, Ser/Thr/Cys-containing dipeptides undergo N-acylium ion cyclization followed by nucleophilic addition to yield the oxazolo-pyrazinone core . Alternative routes involve sodium hydride-mediated reactions in tetrahydrofuran (THF) to generate enantiopure derivatives, as seen in the synthesis of α-keto cyclic amine analogs .
- Key Considerations : Solvent choice (e.g., THF vs. DCM) and acid catalysts (e.g., TFA) significantly influence reaction efficiency and stereochemical outcomes.
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : 1H/13C NMR is used to confirm regiochemistry and stereochemistry, particularly for distinguishing between oxazolo[3,4-a] and oxazolo[3,2-a] isomers .
- X-ray Crystallography : Resolves ambiguities in ring fusion and substituent orientation, especially for hydrochloride salts .
- HPLC-PDA : Validates purity (>97%) and detects trace byproducts from incomplete cyclization .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Physicochemical Data :
- The hydrochloride salt form (e.g., BD49167) enhances aqueous solubility, making it suitable for in vitro assays. Stability tests indicate storage at 2–8°C in sealed, dry conditions to prevent hydrolysis .
- Polar aprotic solvents (DMF, DMSO) are preferred for dissolution, while protic solvents (MeOH, EtOH) may degrade the oxazolidinone ring over time .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of enantiopure this compound derivatives?
- Strategies :
- Chiral Auxiliaries : Use of (S)-tetrahydrofuran-3-amine as a chiral building block ensures retention of configuration during ring closure .
- Polymer-Supported Synthesis : Solid-phase methods reduce racemization risks by limiting conformational freedom during cyclization .
Q. What biological activities have been reported for derivatives of this scaffold, and how are they evaluated?
- Pharmacological Screening :
- In Vitro Assays : Derivatives like 6,7-dihydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione show PDE5 inhibition potential, assessed via enzymatic assays using cGMP as a substrate .
- Structure-Activity Relationships (SAR) : Substitution at the pyrazinone nitrogen (e.g., benzodioxolyl or indolyl groups) correlates with enhanced binding affinity .
Q. How do conflicting data on reaction yields or stereoselectivity arise in literature, and how can they be resolved?
- Case Analysis :
- Contradictory Yields : Discrepancies in cyclization yields (40–85%) may stem from variations in acid strength (e.g., HCl vs. TFA) or dipeptide backbone flexibility .
- Stereochemical Disputes : Conflicting NMR assignments for C-7 substituents can be resolved via NOESY experiments or computational modeling (DFT) to confirm spatial arrangements .
Q. What advanced computational tools are used to predict the reactivity of this scaffold in medicinal chemistry?
- In Silico Methods :
- Docking Studies : Molecular docking with PDE5 or serotonin receptors identifies key hydrogen-bonding interactions with the oxazolidinone oxygen .
- QM/MM Simulations : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration) by analyzing charge distribution across the fused ring system .
Methodological Recommendations
- Synthetic Optimization : Screen Lewis acids (e.g., ZnCl2, BF3·OEt2) to improve cyclization efficiency for sterically hindered derivatives .
- Data Reproducibility : Document solvent purity, catalyst batch, and humidity levels, as these critically impact reaction outcomes .
- Toxicity Screening : Use zebrafish embryo models to assess developmental toxicity of novel derivatives before mammalian studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
